molecular formula C10H16N2 B13892446 3-[3-(Aminomethyl)phenyl]propan-1-amine

3-[3-(Aminomethyl)phenyl]propan-1-amine

Cat. No.: B13892446
M. Wt: 164.25 g/mol
InChI Key: TXERCVLIUNORJT-UHFFFAOYSA-N
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Description

3-[3-(Aminomethyl)phenyl]propan-1-amine is an organic compound that belongs to the class of phenylpropylamines. This compound consists of a phenyl group substituted at the third carbon by a propan-1-amine moiety. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Aminomethyl)phenyl]propan-1-amine typically involves the reaction of 3-bromopropylbenzene with ammonia or an amine under suitable conditions. The reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction conditions usually involve heating the reactants at elevated temperatures and pressures to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Aminomethyl)phenyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and secondary amines.

    Substitution: Various substituted phenylpropylamines.

Scientific Research Applications

3-[3-(Aminomethyl)phenyl]propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[3-(Aminomethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropylamine: A structurally similar compound with a phenyl group substituted at the third carbon by a propylamine moiety.

    3-(Aminomethyl)pyridine: Contains a pyridine ring instead of a phenyl ring, leading to different chemical properties and applications.

Uniqueness

3-[3-(Aminomethyl)phenyl]propan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

3-[3-(aminomethyl)phenyl]propan-1-amine

InChI

InChI=1S/C10H16N2/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1,3-4,7H,2,5-6,8,11-12H2

InChI Key

TXERCVLIUNORJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CN)CCCN

Origin of Product

United States

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